6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine
Description
6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine is a heterocyclic compound featuring a benzodioxole core substituted with an amine group at position 5 and a 1H-tetrazole ring at position 5. This structural combination is of interest in pharmaceutical and materials science due to tetrazole’s bioisosteric relationship with carboxylic acids and its metabolic stability .
The compound’s molecular formula is C₉H₇N₅O₂ (calculated based on structural analogs in and ), with a molecular weight of 241.20 g/mol.
Properties
IUPAC Name |
6-(tetrazol-1-yl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-5-1-7-8(15-4-14-7)2-6(5)13-3-10-11-12-13/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOITAFESDPBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out in water, making it environmentally friendly. Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis could be explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzodioxole moiety.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Its unique structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Mechanism of Action
The mechanism of action of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to various biological effects . The benzodioxole moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The pyrrole analog’s lower molecular weight (202.21 vs. 241.20 g/mol) may improve bioavailability .
Electron-Withdrawing Effects : The trifluoromethyl group in 6-(trifluoromethyl)-1H-indazol-5-amine () introduces strong electron-withdrawing effects, contrasting with the electron-donating benzodioxole. This may enhance binding to hydrophobic enzyme pockets .
Synthetic Accessibility : Propyl-substituted derivatives () are synthesized via straightforward alkylation, whereas tetrazole incorporation (as in ) requires azide-cyanamide cyclization or Huisgen cycloaddition, which are more complex .
Pharmacological and Chemical Reactivity
Table 2: Functional Group Impact on Reactivity
| Functional Group | Reactivity Profile | Biological Interactions |
|---|---|---|
| 1H-Tetrazole | pH-sensitive tautomerism; forms coordination complexes | Binds to metal ions, mimics carboxylates |
| Pyrrole | Aromatic π-stacking; moderate hydrogen bonding | Targets neurotransmitter receptors |
| Thiazole | Sulfur-mediated redox activity; planar structure | Inhibits kinases via ATP-binding pocket |
| Trifluoromethyl | Hydrophobic; resists metabolic oxidation | Enhances membrane permeability |
- Tetrazole vs. Thiazole : The thiazole-containing compound in exhibits sulfur-driven redox behavior, unlike tetrazole’s nitrogen-rich coordination. This makes thiazole derivatives more suited for targeting cysteine residues in enzymes .
- Propyl vs. Aromatic Substituents : The propyl group in increases lipophilicity (logP ≈ 2.5), favoring blood-brain barrier penetration compared to polar tetrazoles (logP ≈ 0.8) .
Biological Activity
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is a compound characterized by the presence of a tetrazole ring and a benzodioxole moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The compound's ability to interact with various biological targets positions it as a candidate for therapeutic applications.
Chemical Structure and Properties
The compound features:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom, which can participate in diverse chemical reactions.
- Benzodioxole Moiety : A fused benzene and dioxole ring that enhances the compound's stability and reactivity.
This combination allows for unique interactions with biological systems, making it a versatile compound in drug discovery.
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids. This mimicry enables the compound to bind to various enzymes and receptors, modulating their activity. Such interactions can lead to inhibition of specific enzymatic pathways or modulation of receptor-mediated signaling.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the tetrazole group enhances its interaction with microbial targets, leading to inhibition of growth in various bacterial strains.
Anticancer Potential
The compound has shown promise in cancer research, particularly due to its ability to interfere with cancer cell signaling pathways. In vitro studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic factors.
Neuropharmacological Effects
There is emerging evidence that compounds similar to this compound may interact with neuropeptide receptors. This interaction suggests potential applications in treating neurological disorders by modulating neuropeptide activity.
Case Studies
Several case studies have highlighted the biological activity of tetrazole-containing compounds, including:
- Antimicrobial Studies : A series of experiments demonstrated that derivatives of tetrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to disruption of bacterial cell wall synthesis.
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. The IC50 values indicated potent activity at low concentrations.
- Neuropharmacological Assessment : Behavioral studies in animal models revealed that compounds with similar structures could alter anxiety-like behaviors, suggesting potential anxiolytic effects.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-tetrazole | Simple tetrazole ring | Limited biological activity |
| Benzodioxole | Fused benzene-dioxole | Various pharmacological effects |
| 2-(1H-tetrazol-1-yl)phenylcarboxamide | Tetrazole ring with phenyl group | Potential JAK inhibitor |
The combination of both tetrazole and benzodioxole moieties in this compound imparts distinct properties not found in simpler analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
